molecular formula C15H19N5O4S B8045788 N1-benzyl-N5-phenyl-biguanide sulfate

N1-benzyl-N5-phenyl-biguanide sulfate

Cat. No.: B8045788
M. Wt: 365.4 g/mol
InChI Key: AKAAKPPZLDLNBQ-UHFFFAOYSA-N
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Description

N1-benzyl-N5-phenyl-biguanide sulfate is a chemical compound that belongs to the biguanide class. Biguanides are known for their diverse applications in various fields, including medicine, agriculture, and industry. This compound is characterized by the presence of benzyl and phenyl groups attached to the biguanide core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N5-phenyl-biguanide sulfate typically involves the reaction of benzylamine and phenylbiguanide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors equipped with temperature and pressure control systems. The purification process may involve additional steps, such as filtration and drying, to obtain the final product in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N5-phenyl-biguanide sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzyl and phenyl groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsacidic or basic medium, room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvents, low to moderate temperatures.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines); reaction conditionssolvents like dichloromethane or acetonitrile, room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1-benzyl-N5-phenyl-biguanide oxide, while reduction may produce N1-benzyl-N5-phenyl-biguanide hydride. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

N1-benzyl-N5-phenyl-biguanide sulfate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other biguanide derivatives.

    Biology: Studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new antimicrobial agents.

    Medicine: Investigated for its potential use in cancer therapy, particularly in inhibiting the growth of cancer cells through various mechanisms.

    Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-benzyl-N5-phenyl-biguanide sulfate involves its interaction with specific molecular targets and pathways. In cancer therapy, the compound is known to inhibit the activity of certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. For example, it may inhibit the phosphorylation of AMPK and STAT3, leading to reduced cancer cell growth and induction of cell death. Additionally, the compound can disrupt mitochondrial membrane potential and induce the production of reactive oxygen species (ROS), further contributing to its anticancer effects.

Comparison with Similar Compounds

N1-benzyl-N5-phenyl-biguanide sulfate can be compared with other biguanide compounds, such as metformin, buformin, and phenformin. While these compounds share a similar biguanide core structure, they differ in their substituent groups and, consequently, their chemical and biological properties.

    Metformin: Widely used as an antidiabetic drug, metformin has a simpler structure with two methyl groups attached to the biguanide core. It is known for its glucose-lowering effects and potential anticancer properties.

    Buformin: Similar to metformin but with a butyl group instead of methyl groups, buformin also exhibits antidiabetic and anticancer activities.

    Phenformin: Contains a phenethyl group, making it more lipophilic than metformin and buformin. It has been withdrawn from the market due to its association with lactic acidosis but is still studied for its anticancer potential.

This compound is unique due to the presence of both benzyl and phenyl groups, which impart distinct chemical and biological properties compared to other biguanides. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(1E)-1-[amino(anilino)methylidene]-2-benzylguanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5.H2O4S/c16-14(18-11-12-7-3-1-4-8-12)20-15(17)19-13-9-5-2-6-10-13;1-5(2,3)4/h1-10H,11H2,(H5,16,17,18,19,20);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAAKPPZLDLNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(N)N=C(N)NC2=CC=CC=C2.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN=C(N)/N=C(\N)/NC2=CC=CC=C2.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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